
2-(6-Aminopurin-7-yl)oxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Aminopurin-7-yl)oxane-3,4,5-triol, also known as 2-Aminopurine (2AP), is a fluorescent analog of adenine. It is a purine derivative that has been extensively used in scientific research as a probe for studying DNA and RNA structure, dynamics, and interactions. The unique properties of 2AP make it an important tool for investigating the mechanisms of DNA replication, transcription, and repair.
Mecanismo De Acción
The fluorescence of 2AP is quenched by neighboring nucleotides in DNA or RNA. The extent of quenching depends on the distance and orientation between 2AP and the neighboring nucleotides. This property has been used to study DNA and RNA structure and dynamics, as well as to probe protein-DNA interactions. The fluorescence of 2AP can also be quenched by metal ions, which has been used to study metal ion binding to DNA and RNA.
Biochemical and physiological effects:
2AP is a non-toxic compound that does not affect the biochemical or physiological properties of DNA or RNA. It has been used in a wide range of biological systems, including bacteria, yeast, and mammalian cells. Its unique properties make it a valuable tool for investigating the dynamics of biological processes at the molecular level.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2AP is its sensitivity to changes in DNA and RNA structure and dynamics. Its unique fluorescence properties make it a valuable tool for investigating the mechanisms of DNA replication, transcription, and repair, as well as protein-DNA interactions. However, the use of 2AP is limited by its low quantum yield and photobleaching. In addition, the synthesis of 2AP is challenging, and alternative synthetic methods have been developed to improve the yield and purity of the product.
Direcciones Futuras
The unique properties of 2AP make it an important tool for investigating the mechanisms of DNA replication, transcription, and repair. Future research directions could include the development of new synthetic methods for 2AP, the use of 2AP in combination with other probes to study complex biological systems, and the development of new applications for 2AP in the field of molecular biology.
Métodos De Síntesis
2AP can be synthesized by the reaction of adenine with nitrous acid, which converts the amino group to a diazonium ion. The diazonium ion then reacts with an oxime to form 2AP. The yield of this reaction is typically low, and alternative synthetic methods have been developed to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
2AP has been used extensively in scientific research as a fluorescent probe for studying DNA and RNA structure, dynamics, and interactions. It has been used to study DNA replication, transcription, and repair, as well as protein-DNA interactions. 2AP has also been used to study RNA folding, splicing, and translation. Its unique fluorescence properties make it a valuable tool for investigating the dynamics of biological processes at the molecular level.
Propiedades
Número CAS |
18031-41-9 |
|---|---|
Nombre del producto |
2-(6-Aminopurin-7-yl)oxane-3,4,5-triol |
Fórmula molecular |
C10H13N5O4 |
Peso molecular |
267.24 g/mol |
Nombre IUPAC |
2-(6-aminopurin-7-yl)oxane-3,4,5-triol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)14-3-15(5)10-7(18)6(17)4(16)1-19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13) |
Clave InChI |
CBWPYZBRYXUWKM-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(O1)N2C=NC3=NC=NC(=C32)N)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)N2C=NC3=NC=NC(=C32)N)O)O)O |
Otros números CAS |
18031-41-9 |
Sinónimos |
2-(6-aminopurin-7-yl)oxane-3,4,5-triol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



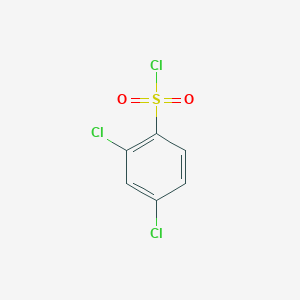
![(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol](/img/structure/B102001.png)

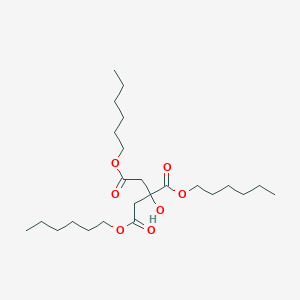

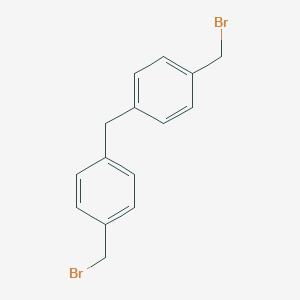


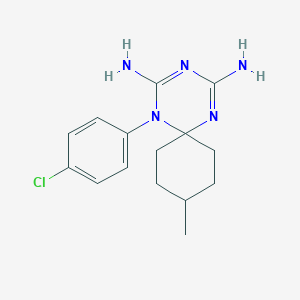

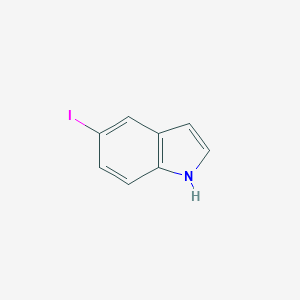
![2-[(4-bromobenzoyl)amino]acetic Acid](/img/structure/B102023.png)
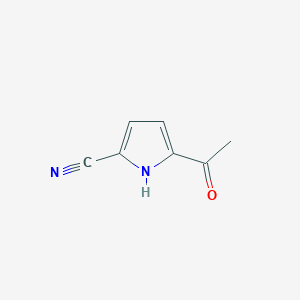
![4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester](/img/structure/B102025.png)